Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
CAS No.: 1210835-76-9
Cat. No.: VC2688007
Molecular Formula: C9H9ClN2O5
Molecular Weight: 260.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210835-76-9 |
|---|---|
| Molecular Formula | C9H9ClN2O5 |
| Molecular Weight | 260.63 g/mol |
| IUPAC Name | ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3 |
| Standard InChI Key | OEGBHWXKKYNQGK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC |
| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC |
Introduction
Basic Properties and Structural Characteristics
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a substituted pyridine featuring four functional groups strategically positioned around the heterocyclic ring. The compound exhibits interesting chemical properties due to the electronic effects of these substituents.
Physical and Chemical Identification
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉ClN₂O₅ |
| Molecular Weight | 260.63 g/mol |
| CAS Number | 1210835-76-9 |
| Melting Point | 85-86°C |
| Appearance | Solid |
| IUPAC Name | Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate |
The structure incorporates a pyridine ring with multiple substituents: a chloro group at C-4, a methoxy group at C-6, a nitro group at C-5, and an ethyl carboxylate group at C-3 position. This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns.
Structural Features
The compound's structure contains several key functional moieties:
-
A pyridine ring as the central heterocyclic scaffold
-
An electron-withdrawing nitro group at the 5-position
-
An electron-donating methoxy group at the 6-position
-
A reactive chloro substituent at the 4-position
-
An ethyl carboxylate group at the 3-position
These structural features create an electronically complex molecule with multiple sites for potential chemical transformations.
Chemical Reactivity and Functional Group Analysis
The diverse functional groups present in ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate contribute to its rich chemical reactivity profile.
Nitro Group Reactivity
The nitro group at the 5-position is a powerful electron-withdrawing group that can participate in various reduction reactions. This group can be transformed to an amino functionality under appropriate reducing conditions, which can serve as a versatile handle for further derivatization.
Chloro Group Reactivity
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Intermediate
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate serves as a valuable intermediate in organic synthesis due to its multifunctional nature. The presence of multiple reactive sites allows for selective transformations and the construction of more complex molecular architectures.
Similar pyridine derivatives have been utilized in the synthesis of compounds with biological activities. For instance, related structures have been incorporated into candidates for antimalarial agents, as seen in work with 1,5-naphthyridine derivatives, which share some structural similarities with substituted pyridines .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These classifications indicate that the compound requires appropriate handling precautions .
Comparative Analysis with Related Compounds
Several related compounds share structural similarities with ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate, including other substituted pyridines and quinoline derivatives.
Comparison with 4,6-Dihydroxy-5-nitropyridine-3-carboxylic Acid Ethyl Ester
This structural difference likely results in distinct reactivity patterns and potential applications. The presence of hydroxyl groups would enhance hydrogen bonding capabilities and could affect solubility and interactions with biological targets.
Relationship to Quinoline Derivatives
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (CAS: 22931-71-1) represents a related quinoline-based structure that shares several functional groups with the target compound . The primary difference is the benzene ring fused to the pyridine core, creating a quinoline scaffold instead of a simple pyridine.
Quinoline derivatives have established applications in medicinal chemistry, particularly as antimalarial agents. The structural similarity suggests that ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate could potentially be explored for similar applications or as a precursor to quinoline-based compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume